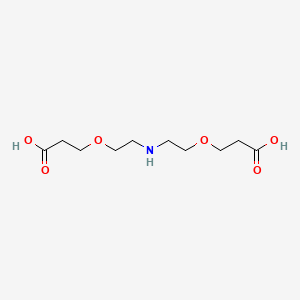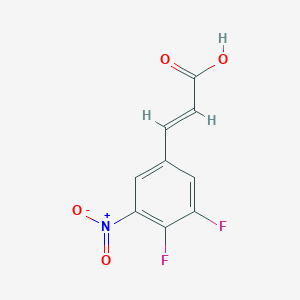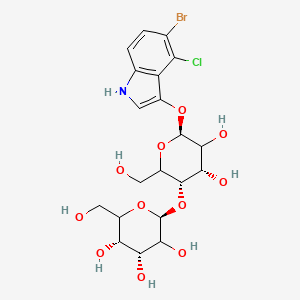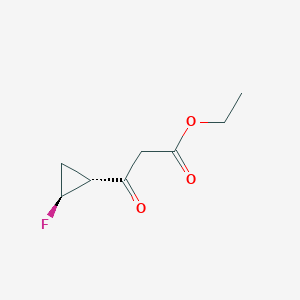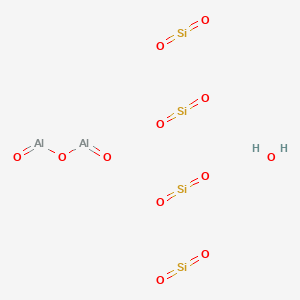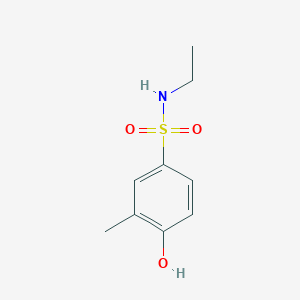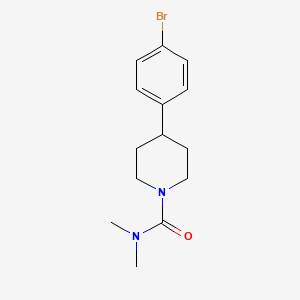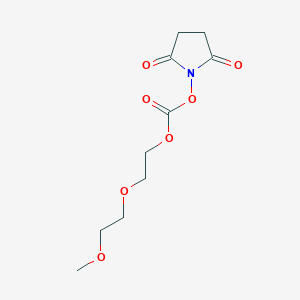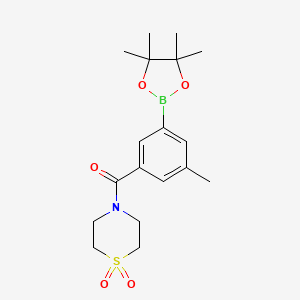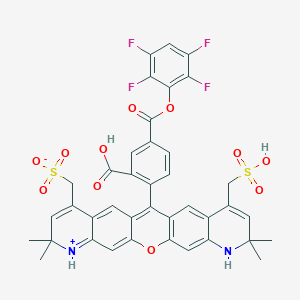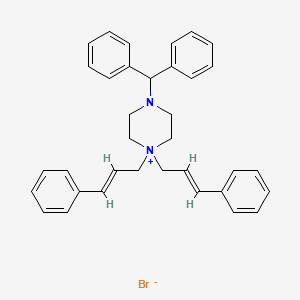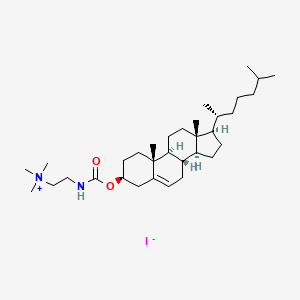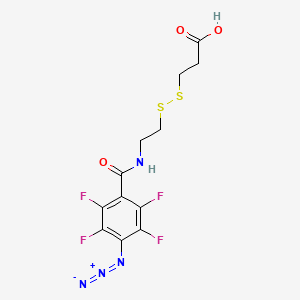![molecular formula C11H18ClNO2 B13726912 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aza-tricyclo[3311(3,7)]decane-5-carboxylic acid methyl ester hydrochloride is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of 1,3-cyclohexadiene to form 1-adamantanecarboxylic acid. This intermediate is then esterified with methanol to produce 1-adamantanecarboxylic acid methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
化学反応の分析
Types of Reactions
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane-1-carboxylic acid methyl ester: Similar in structure but lacks the aza group.
Tricyclo[3.3.1.1(3,7)]decane-2-carboxylic acid methyl ester: Another structural isomer with different functional group positioning.
Uniqueness
The presence of the aza group in 2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester hydrochloride imparts unique chemical properties, making it distinct from its structural analogs.
特性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
231.72 g/mol |
IUPAC名 |
methyl (1R,3S)-2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H/t7?,8-,9+,11?; |
InChIキー |
MMRKEVAQVFREIQ-OBNQALKPSA-N |
異性体SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)N3.Cl |
正規SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


